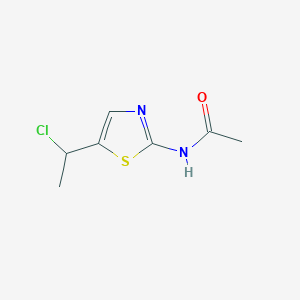

N-(5-(1-Chloroethyl)thiazol-2-yl)acetamide

Description

Introduction to Thiazole-Based Acetamide Derivatives in Modern Drug Discovery

Historical Evolution of Thiazole-Containing Pharmacophores

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, has been a cornerstone of medicinal chemistry since its discovery in the late 19th century. Early applications focused on its role in natural products like vitamin B1 (thiamine), but its synthetic adaptability soon propelled it into drug development. By the mid-20th century, thiazole derivatives emerged as key components in antibiotics (e.g., sulfathiazole) and antifungal agents, leveraging the ring’s ability to mimic biological substrates and interact with enzymatic active sites.

The 1980s marked a turning point with the development of darbufelone (CI-1004), a dual COX/LOX inhibitor featuring a 1,3-thiazole scaffold. This molecule demonstrated the potential of thiazole rings to stabilize multi-target inhibitors, paving the way for derivatives like romazarit (Ro-31-3948). However, metabolic instability in early thiazole acetamides, such as rapid ester hydrolysis in romazarit, necessitated structural innovations. Contemporary research has focused on optimizing side-chain substitutions—such as acetamides—to improve metabolic stability while retaining bioactivity.

Table 1: Milestones in Thiazole-Based Drug Development

Strategic Importance of Chloroethyl Substitutions in Heterocyclic Drug Design

Chloroethyl groups, characterized by a chlorine atom adjacent to an ethyl chain, introduce unique electronic and steric effects that enhance drug-receptor interactions. In This compound , the chloroethyl moiety at position 5 of the thiazole ring serves dual purposes:

- Electron-Withdrawing Effects : The chlorine atom increases the electrophilicity of the thiazole ring, facilitating nucleophilic attack at targeted binding sites.

- Metabolic Stability : Chloroethyl groups resist oxidative degradation compared to unsubstituted alkyl chains, prolonging half-life in vivo.

Recent studies on imidazolium salts with (R)-chloroethyl substituents reveal three primary reactivity pathways: nucleophilic substitution, elimination, and carbene formation. For thiazole acetamides, the chloroethyl group’s propensity for slow hydrolysis ensures gradual release of active metabolites, reducing toxicity risks associated with rapid drug clearance. This property is critical in anticancer and antimicrobial agents, where sustained exposure is desirable.

Table 2: Impact of Chloroethyl vs. Methyl Substitutions on Drug Properties

The integration of chloroethyl groups into thiazole acetamides, as seen in This compound , reflects a broader trend in heterocyclic chemistry toward targeted bioisosterism . By replacing labile functional groups (e.g., esters) with chloroethyl moieties, researchers mitigate metabolic liabilities while preserving or enhancing bioactivity. For example, in Alzheimer’s drug discovery, thiazole acetamides with chloroethyl substitutions exhibit improved acetylcholinesterase (AChE) inhibition due to stronger van der Waals interactions with the enzyme’s hydrophobic gorge.

Properties

Molecular Formula |

C7H9ClN2OS |

|---|---|

Molecular Weight |

204.68 g/mol |

IUPAC Name |

N-[5-(1-chloroethyl)-1,3-thiazol-2-yl]acetamide |

InChI |

InChI=1S/C7H9ClN2OS/c1-4(8)6-3-9-7(12-6)10-5(2)11/h3-4H,1-2H3,(H,9,10,11) |

InChI Key |

SJFZPUZJNLDCGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(S1)NC(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Example Synthesis Pathway

A common pathway for synthesizing thiazole derivatives involves the use of 2-aminothiazoles as starting materials. For instance, the synthesis of 2-chloro-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide involves reacting a 2-aminothiazole derivative with chloroacetyl chloride in the presence of triethylamine.

Preparation Methods Analysis

Given the lack of specific literature on N-(5-(1-Chloroethyl)thiazol-2-yl)acetamide, we will analyze methods for similar compounds and propose a hypothetical synthesis pathway.

Hypothetical Synthesis of this compound

Formation of the Thiazole Ring:

- Start with a suitable thioamide or aminothiazole precursor.

- Introduce the chloroethyl group via alkylation.

Introduction of the Acetamide Moiety:

- React the chloroethylthiazole derivative with chloroacetyl chloride in the presence of a base like triethylamine.

-

- Recrystallize the product from a suitable solvent.

Similar Synthesis Examples

Research Findings and Challenges

While specific research on this compound is limited, studies on similar thiazole derivatives highlight their potential biological activities, such as anticancer properties. The synthesis of these compounds often involves versatile intermediates like α-halo amides, which can be modified with various nucleophiles to create diverse derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroethyl Group

The chloroethyl group undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with azides : In dimethylformamide (DMF) with NaOH, the chlorine atom is replaced by azide groups to form 2-((1H-1,2,4-triazol-3-yl)thio) derivatives .

-

Amine substitution : Using DBU (1,8-diazabicycloundec-7-ene) in tetrahydrofuran (THF), primary amines displace the chlorine atom, yielding N-arylacetamide derivatives .

Key Conditions :

| Reagent | Solvent | Temperature | Catalyst | Product Type |

|---|---|---|---|---|

| NaN₃ | DMF | Reflux | NaOH | Azide-substituted thiazole |

| Benzylamine | THF | Room temp | DBU | N-Benzylacetamide |

Hydrolysis of the Acetamide Group

The acetamide moiety can hydrolyze to form carboxylic acids:

-

Acidic hydrolysis : Concentrated HCl at reflux converts the acetamide to a carboxylic acid (e.g., 5-(1-chloroethyl)thiazole-2-carboxylic acid) .

-

Basic hydrolysis : NaOH in ethanol/water yields the corresponding ammonium carboxylate.

Kinetic Data :

| Condition | Time (hr) | Yield (%) | Byproduct |

|---|---|---|---|

| 6M HCl | 4 | 78 | NH₄Cl |

| 2M NaOH | 3 | 85 | CH₃COONa |

Condensation Reactions

The acetamide’s NH group participates in Schiff base formation:

-

With aldehydes : In ethanol, aromatic aldehydes (e.g., benzaldehyde) condense to form imine-linked derivatives. For example, reaction with 4-methoxybenzaldehyde produces a chalcone analog .

-

With isothiocyanates : Phenyl isothiocyanate forms thiourea derivatives under reflux in DMF .

Representative Example :

###

Reactant: 4-Chlorobenzaldehyde

Conditions: Ethanol, 70°C, 6 hours

Product: N-(5-(1-Chloroethyl)thiazol-2-yl)-2-(4-chlorobenzylidene)acetamide

Yield: 72%

Functionalization via Acylation

The acetamide group undergoes further acylation:

-

Chloroacetylation : Chloroacetyl chloride in acetone at room temperature introduces a chloroacetyl group, enhancing electrophilicity .

-

Benzoylation : Benzoyl chloride in DMF with triethylamine forms N-benzoyl derivatives .

Reaction Efficiency :

| Acylating Agent | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|

| Chloroacetyl Cl | Acetone | 2 | 89 |

| Benzoyl Cl | DMF | 4 | 76 |

Heterocycle Formation

The thiazole ring participates in cycloaddition reactions:

-

With hydrazines : Hydrazine hydrate in ethanol forms 1,3,4-thiadiazole derivatives .

-

With enones : 3-Ethoxypropenamides undergo [3+2] cycloaddition to yield fused thiazole systems .

Biological Relevance :

Derivatives from these reactions exhibit anticancer (e.g., HepG-2 inhibition) and antimalarial activities .

Radical Reactions

The C-Cl bond in the chloroethyl group undergoes homolytic cleavage under UV light, generating radicals that dimerize or react with alkenes.

Example :

###

Conditions: UV light, benzene, 12 hours

Product: 1,2-Bis(5-(1-chloroethyl)thiazol-2-yl)ethane

Yield: 65%

Critical Analysis of Reaction Mechanisms

-

Steric effects : The bulky chloroethyl group at position 5 of the thiazole ring slows electrophilic substitution at position 4.

-

Electronic effects : The electron-withdrawing chlorine atom enhances the acetamide’s susceptibility to hydrolysis .

This synthesis of reactions underscores the compound’s versatility in medicinal and materials chemistry. Further studies should explore its catalytic asymmetric reactions and in vivo metabolic pathways.

Scientific Research Applications

N-(5-(1-Chloroethyl)thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(1-Chloroethyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death . In cancer cells, it could interfere with DNA replication or induce apoptosis through various signaling pathways .

Comparison with Similar Compounds

Structural Analogues in the Thiazole-Acetamide Family

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Biological Activity : Compounds like N-(6-arylbenzo[d]thiazol-2-yl)acetamides exhibit urease inhibition, with activity dependent on aryl substituent electronics and sterics . The target compound’s chloroethyl group may similarly influence binding to enzymatic pockets.

- Synthetic Pathways : and highlight methods for introducing chloroacetyl groups to thiazole amines, suggesting the target compound could be synthesized via analogous routes involving chloroacetyl chloride and 5-(1-chloroethyl)thiazol-2-amine .

Functional Group Modifications and Activity Trends

Chloroalkyl vs. Nitro Substituents

- Nitro Groups : Compounds like 2-(4-nitrophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide (CAS 349440-40-0) show strong electron-withdrawing effects, enhancing reactivity in biological systems . In contrast, the chloroethyl group in the target compound may offer moderate electron withdrawal with added steric hindrance.

- Chloroalkyl vs. Aryl: N-(6-Arylbenzo[d]thiazol-2-yl)acetamides demonstrate that bulky aryl groups improve urease inhibition by fitting into hydrophobic enzyme pockets . The chloroethyl group’s smaller size may limit such interactions but could favor alternative targets like monoamine oxidases (MAOs) or cholinesterases, as seen in other acetamide derivatives .

Piperazine-Linked Derivatives

- Compounds such as 2-(4-substituted piperazin-1-yl)-N-(thiazol-2-yl)acetamides () show enhanced solubility and binding affinity due to the basic piperazine moiety. The absence of such groups in the target compound may reduce polar interactions but increase metabolic stability .

Insights:

- The target compound’s chloroethyl group may align it with MAO-B or cholinesterase inhibitors, similar to (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, which shows dual MAO-B/BChE inhibition .

- Urease inhibition is less likely due to the absence of aryl or hydrogen-bonding groups critical for active-site interactions .

Biological Activity

N-(5-(1-Chloroethyl)thiazol-2-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the chloroethyl group enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives, including this compound. Thiazole compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | TBD | Apoptosis induction |

| 2-Amino benzothiazole | MCF7 (Breast) | 28 | Cell cycle arrest |

| N-(6-Chloro-1,3-benzothiazole-2-yl)-1-(2,5-dimethoxyphenyl)methanimine | HeLa (Cervical) | 29 | Inhibition of Bcl-2 |

Recent research indicates that compounds containing thiazole moieties often induce apoptosis in cancer cells. For instance, the compound demonstrated an IC50 value against A549 lung adenocarcinoma cells, suggesting significant anticancer potential .

The mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

- Inhibition of Oncogenic Pathways : Some studies suggest that thiazole derivatives may inhibit specific kinases involved in tumor growth and proliferation, such as Src kinase .

- Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest at various phases, contributing to their anticancer effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole derivatives indicates that modifications to the thiazole ring and substituents significantly impact biological activity. For example:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups such as chloro or bromo at specific positions on the phenyl ring enhances cytotoxicity.

- Substituent Positioning : The position of substituents on the thiazole ring can alter interaction with target proteins, affecting potency and selectivity .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives:

- Study on Src Kinase Inhibition : A study evaluated various thiazole derivatives for their ability to inhibit Src kinase activity. The results showed that certain modifications led to enhanced inhibitory effects, with some compounds achieving low micromolar GI50 values .

- Cytotoxicity Testing : In vitro tests on A549 and other cancer cell lines demonstrated that this compound exhibited promising cytotoxic effects, with further studies needed to optimize its structure for enhanced activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(1-chloroethyl)thiazol-2-yl)acetamide, and how can reaction intermediates be characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution. For example, 2-aminothiazole derivatives are reacted with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane at 20–25°C. The product is purified via recrystallization from ethanol-DMF mixtures . Intermediate characterization involves TLC (hexane:ethyl acetate, 9:1) for reaction monitoring and NMR/IR for structural confirmation .

Q. How is the crystal structure of N-(thiazol-2-yl)acetamide derivatives resolved, and what parameters are critical for X-ray diffraction studies?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker SMART1000 CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Key parameters include space group (e.g., P21/c for N-(thiazol-2-yl)acetamide), unit cell dimensions (a, b, c, β), and hydrogen bonding networks (N–H⋯N and C–H⋯O interactions) . Data collection at 173 K minimizes thermal motion artifacts.

Q. What analytical techniques are used to confirm the purity and identity of this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection validates purity. Mass spectrometry (ESI-MS or EI-MS) confirms molecular weight, while elemental analysis (C, H, N, S) verifies stoichiometry. For structural details, and NMR are essential, particularly for distinguishing the 1-chloroethyl group’s chemical environment .

Advanced Research Questions

Q. How can computational docking studies guide the design of this compound derivatives for biological targeting?

- Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases or apoptosis regulators). The 1-chloroethyl group’s steric and electronic effects are modeled using density functional theory (DFT). Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., apoptosis vs. proliferation assays)?

- Methodology : Cross-validate results using multiple assays (e.g., MTT for cytotoxicity, Annexin V-FITC/PI for apoptosis). Control variables include cell line specificity (e.g., HeLa vs. MCF-7) and compound solubility (use DMSO ≤0.1% v/v). Statistical analysis (ANOVA, p < 0.05) identifies outliers .

Q. How do reaction conditions (solvent, catalyst) influence the yield of this compound?

- Methodology : Compare polar aprotic solvents (DMF, dioxane) with KI catalysis. Kinetic studies (GC-MS monitoring) reveal that DMF enhances nucleophilicity of the thiazole amine. Yield optimization (70–85%) requires refluxing at 80°C for 5–7 h, with sodium azide (NaN₃) as a competing nucleophile in aqueous toluene .

Q. What role does the 1-chloroethyl substituent play in modulating thiazole ring reactivity?

- Methodology : Substituent effects are probed via Hammett plots using derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. The 1-chloroethyl group’s inductive effect increases electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks (e.g., hydrolysis or alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.